molecular formula C34H38F6IrP3- B1588591 (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate CAS No. 38465-86-0

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Cat. No.: B1588591
CAS No.: 38465-86-0
M. Wt: 845.8 g/mol
InChI Key: MUHONFFTSOCMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is an air-stable cationic iridium complex. This compound is widely used in various catalytic processes, particularly in allyl isomerization reactions. It is known for its stability and effectiveness in facilitating chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate typically involves the reaction of iridium complexes with methyldiphenylphosphine and 1,5-cyclooctadiene. One common method includes bubbling hydrogen into a solution of [Ir(cod)(PPh2Me)2]PF6 in tetrahydrofuran, resulting in the formation of the active catalyst [IrH2(solv)2(PPh2Me)2]PF6 .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action involves the coordination between the iridium atom and its ligands. The cyclooctadiene and phosphine ligands act as electron-rich donors, providing electrons to the iridium atom. This makes the iridium atom a Lewis acid, which can catalyze reactions by donating electrons to other molecules .

Comparison with Similar Compounds

Biological Activity

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, commonly referred to as [Ir(COD)(PPh2Me)2]PF6, is an iridium-based complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Synthesis and Characterization

The synthesis of iridium complexes typically involves the coordination of cyclooctadiene (COD) and phosphine ligands to iridium(I). The resulting complexes are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming their structural integrity and purity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of iridium complexes, including [Ir(COD)(PPh2Me)2]PF6. These compounds have shown promising results against various cancer cell lines:

  • Cell Lines Tested : The complex has been evaluated against several cancer types, including ovarian (A2780), cervical (HeLa), and melanoma cells.
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of signaling pathways such as PI3K/AKT .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism
A278010.5ROS production, apoptosis
HeLa15.3Mitochondrial dysfunction
MCF-712.8Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this iridium complex exhibits significant antimicrobial properties:

  • Bacterial Strains : It has shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with cellular processes, likely due to the lipophilicity of the complex which enhances membrane penetration .

Table 2: Summary of Antimicrobial Activity

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus3.607.19

Case Studies

Several case studies have been conducted to elucidate the biological activities of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with the iridium complex led to increased ROS levels in A2780 cells, triggering apoptosis as evidenced by flow cytometry analysis .
  • Mitochondrial Dysfunction Assessment : Research indicated that exposure resulted in mitochondrial hyperpolarization followed by depolarization, a hallmark of intrinsic apoptosis pathways .
  • Antimicrobial Efficacy : A comparative study showed that the iridium complex significantly inhibited bacterial growth compared to control groups, suggesting its potential as an antibacterial agent .

Q & A

Q. Basic: What are the recommended methods for synthesizing (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, and how is purity validated?

Answer:
The synthesis typically involves reacting iridium chloride precursors with methyldiphenylphosphine ligands and 1,5-cyclooctadiene under inert atmospheres, followed by counterion exchange with hexafluorophosphate salts. Key steps include:

  • Ligand substitution in anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Precipitation using diethyl ether to isolate the product.
    Purity validation employs:
  • Elemental analysis to confirm stoichiometry.
  • NMR spectroscopy (³¹P and ¹H) to verify ligand coordination and absence of free phosphine .
  • X-ray crystallography for structural confirmation in crystalline forms .

Q. Basic: How can researchers optimize solubility for in vivo or catalytic applications?

Answer:
Solubility challenges arise due to the compound’s hydrophobic ligands. Evidence-based formulations include:

Solvent SystemRatioApplication
DMSO : Tween 80 : Saline10:5:85Intraperitoneal (IP) injection
DMSO : PEG300 : Corn oil10:40:50Oral administration
DMSO : 20% SBE-β-CD in Saline10:90Enhanced stability for IV use

Methodology:

  • Prepare a concentrated DMSO stock (50–100 mg/mL).
  • Gradually add co-solvents (e.g., Tween 80, PEG300) to avoid precipitation.
  • Heat (<50°C) or sonicate if precipitates form .

Q. Basic: What handling and storage protocols prevent degradation of this iridium complex?

Answer:

  • Storage: Under inert gas (Ar/N₂) at 2–8°C to avoid ligand oxidation or moisture-induced counterion hydrolysis.
  • Handling: Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, which may destabilize the cyclooctadiene ligand .

Q. Advanced: What mechanistic role does this compound play in catalytic hydrogenation, and how does ligand geometry influence activity?

Answer:
The iridium center facilitates hydrogen activation via oxidative addition, while the methyldiphenylphosphine ligands provide steric bulk, modulating substrate access. Key findings:

  • Ligand Effects: Bulky ligands (e.g., methyldiphenylphosphine vs. triphenylphosphine) reduce catalytic turnover but enhance enantioselectivity in asymmetric hydrogenation.
  • Mechanistic Insight: Kinetic studies (e.g., deuterium labeling) reveal a monohydride pathway, with rate-determining H₂ dissociation .

Q. Advanced: Which structural characterization techniques resolve ambiguities in coordination geometry?

Answer:

  • X-ray Crystallography: Determines bond lengths (Ir–P: ~2.3 Å) and confirms η⁴-coordination of 1,5-cyclooctadiene .
  • NMR Spectroscopy: ³¹P NMR distinguishes free vs. bound phosphine ligands (Δδ = 10–15 ppm).
  • DFT Calculations: Validate electronic structures and predict redox potentials .

Q. Advanced: How do ligand modifications impact catalytic efficiency in cross-coupling reactions?

Answer:
Comparative studies with related catalysts (e.g., Crabtree’s catalyst) show:

  • Electron-Withdrawing Groups: Increase oxidative stability but reduce catalytic activity.
  • Steric Tuning: Smaller ligands (e.g., tricyclohexylphosphine) improve turnover in sterically hindered substrates.
    Experimental Design:
  • Screen ligands under standardized Suzuki-Miyaura conditions (e.g., aryl halides, boronic acids).
  • Monitor reaction progress via GC-MS or ¹H NMR .

Q. Advanced: What strategies mitigate instability under acidic or oxidizing conditions?

Answer:

  • Counterion Substitution: Replace hexafluorophosphate (PF₆⁻) with less hydrolytically sensitive anions (e.g., BArF₄⁻).
  • Ligand Chelation: Use bidentate phosphines (e.g., dppe) to stabilize the iridium center.
  • Additives: Include radical scavengers (e.g., BHT) in reaction mixtures to prevent ligand degradation .

Properties

IUPAC Name

cycloocta-1,5-diene;iridium;methyl(diphenyl)phosphane;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHONFFTSOCMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38F6IrP3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.